

Navigating the Kinome: A Comparative Selectivity Profile of BAY-405

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Compound of Interest					
Compound Name:	BAY-405				
Cat. No.:	B15614765	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immuno-oncology, the selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a promising strategy to enhance anti-tumor T-cell immunity. **BAY-405** has been identified as a potent and selective MAP4K1 inhibitor.[1][2][3] This guide provides a detailed comparison of the selectivity profile of **BAY-405** against its lead compound precursor and other publicly disclosed MAP4K1 inhibitors, supported by available experimental data.

Introduction to BAY-405

BAY-405 is an orally available, azaindole-based small molecule inhibitor of MAP4K1.[1] It was developed through systematic optimization of the lead compound, referred to as compound 1 (BAY-755), to improve kinase selectivity and drug-like properties.[1] **BAY-405** demonstrates nanomolar potency in biochemical and cellular assays and has shown T-cell-dependent antitumor efficacy in preclinical models.[1][4] The compound acts as an ATP-competitive inhibitor of MAP4K1.[1]

Comparative Selectivity Analysis

A critical attribute of a kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and diminish the therapeutic window. The selectivity of **BAY-405** and its precursor, BAY-755, was assessed against a broad panel of kinases.



Kinome-wide Selectivity

The selectivity of kinase inhibitors can be quantified using a selectivity score (S), which is the ratio of kinases inhibited above a certain threshold to the total number of kinases tested. A lower score indicates higher selectivity.

Table 1: Kinase Selectivity Score Comparison

Compound	Selectivity Score (S)	Kinase Panel Size	Reference
BAY-405	0.080 (at 1 μM)	373	[1][5]
BAY-755 (Compound 1)	0.13 (at 1 μM)	318	[1]

As shown in Table 1, **BAY-405** exhibits a superior selectivity score compared to its predecessor, BAY-755, indicating a significant improvement in its kinome-wide selectivity.[1]

Selectivity Against Key Off-Targets

Further analysis reveals the selectivity of **BAY-405** against specific, functionally relevant kinases.

Table 2: Potency and Selectivity of **BAY-405** and Similar Compounds



Compound	Primary Target	IC50 (nM)	Key Off- Targets	Selectivity (Fold)	Reference
BAY-405	MAP4K1	6.2 (binding)	ROCK2	130	[1][5]
11 (biochemical)	MAP4K3	6.5	[1]		
BAY-755 (Compound 1)	MAP4K1	75 (binding)	Not specified	Not specified	[6]
82 (biochemical)	[6]				
NDI-101150	MAP4K1	<1 (biochemical)	GLK (MAP4K3)	377	[7]
HGK (MAP4K4)	>10,000	[7]			
MINK (MAP4K6)	>10,000	[7]			
LCK	>2,000	[7]	_		
SYK	>20,000	[7]	_		
BLU-852	MAP4K1	<1 (biochemical)	LCK	>500	[8]
MAP4K4	>500	[8]			
HPK1-IN-7	MAP4K1	2.6 (biochemical)	IRAK4	22.7	[9]
GLK (MAP4K3)	53.8	[9]			

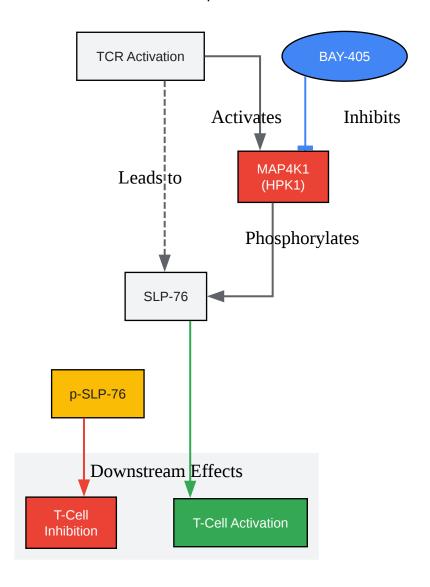
Note: IC50 values and selectivity are based on various biochemical and binding assays as reported in the cited literature. Direct comparison should be made with caution due to potential differences in assay conditions.



BAY-405 demonstrates a 130-fold selectivity against ROCK2.[1][5] While it shows modest selectivity against the closely related kinase MAP4K3, its overall kinome selectivity is a significant improvement over the lead compound.[1] Other MAP4K1 inhibitors like NDI-101150 and BLU-852 are reported to have excellent selectivity against other MAP4K family members and key kinases involved in T-cell signaling, such as LCK.[7][8]

Signaling Pathway and Experimental Workflows MAP4K1 Signaling Pathway in T-Cells

MAP4K1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell response. Inhibition of MAP4K1, therefore, is expected to enhance T-cell activation.





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Caption: Simplified MAP4K1 signaling pathway in T-cells.

Experimental Workflow: Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is crucial and is often performed using competitive binding assays, such as the KINOMEscan™ platform.



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Caption: General workflow for determining kinase inhibitor selectivity.

Experimental Protocols Biochemical Kinase Inhibition Assay (Generic)

This assay measures the direct inhibition of purified MAP4K1 enzyme activity by the test compound.

- Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
- Materials:
 - Purified, recombinant human MAP4K1 enzyme.



- Substrate (e.g., Myelin Basic Protein, MBP).
- ATP.
- Test compound (e.g., BAY-405) serially diluted in DMSO.
- Kinase assay buffer.
- ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

- The kinase reaction is initiated by mixing MAP4K1, the substrate, and ATP in the presence of varying concentrations of the test compound or DMSO vehicle control.
- The reaction is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
- The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is added to convert the generated ADP back to ATP.
- The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

KINOMEscan™ Selectivity Profiling (General Protocol)

This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.[6][7][10]

 Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. A reduction in the amount of bound kinase in the presence of the test compound, quantified by qPCR, indicates inhibition.[6][10]



• Procedure:

- Binding Reaction: DNA-tagged kinases are incubated with streptavidin-coated magnetic beads treated with a biotinylated small-molecule ligand.[10]
- Competition: The test compound is added to the mixture.
- Washing: The beads are washed to remove unbound kinase and the test compound.
- Elution & Quantification: The bound kinase is eluted, and the concentration is measured by qPCR of the DNA tag.[10]
- Data Analysis: The results are reported as a percentage of the DMSO control. The selectivity score (S) is calculated by dividing the number of kinases that bind with a dissociation constant (Kd) below a certain threshold or show inhibition above a certain percentage by the total number of kinases tested.[11][12]

Cellular Phospho-SLP76 (pSLP-76) Assay

This assay measures the ability of a compound to inhibit MAP4K1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1][13]

- Principle: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-treated with the inhibitor and then stimulated to activate the TCR pathway. The level of SLP-76 phosphorylation at Serine 376 is then measured.
- Materials:
 - Human PBMCs or Jurkat T-cells.
 - Test compound (e.g., BAY-405).
 - T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).
 - Lysis buffer with phosphatase and protease inhibitors.
 - Antibodies for Western Blot or ELISA: anti-pSLP-76 (Ser376), anti-total SLP-76.



- Procedure (Western Blot):
 - Cells are pre-incubated with various concentrations of the test inhibitor.
 - TCR signaling is stimulated with anti-CD3/CD28 antibodies.
 - Cells are lysed, and protein concentration is determined.
 - Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pSLP-76 (Ser376) and total SLP-76.
 - Following incubation with a secondary antibody, the signal is detected via chemiluminescence.
 - Band intensities are quantified to determine the ratio of pSLP-76 to total SLP-76.

Conclusion

BAY-405 represents a significant advancement over its lead compound, BAY-755, demonstrating enhanced potency and, critically, a more favorable kinase selectivity profile. While direct, comprehensive kinome-wide comparisons with other publicly disclosed MAP4K1 inhibitors such as NDI-101150 and BLU-852 are limited by the availability of standardized public data, the information available suggests that achieving high selectivity against other MAP4K family members and key T-cell signaling kinases is a crucial objective in the development of next-generation MAP4K1 inhibitors. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these important therapeutic candidates.

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